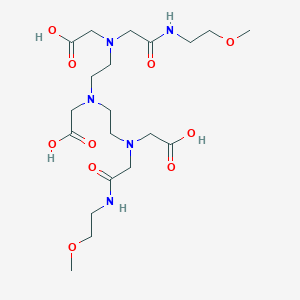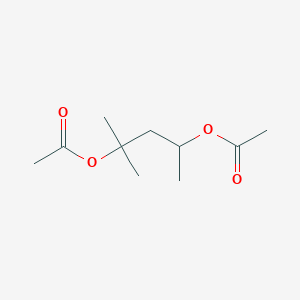
2-Methyl-2,4-pentanediol diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2,4-pentanediol diacetate, also known as MPD diacetate, is a colorless and odorless liquid that is widely used in various industries. It is a versatile solvent and a common ingredient in paints, coatings, and adhesives. MPD diacetate is also used as a flavoring agent in food and beverages.
Applications De Recherche Scientifique
2-Methyl-2,4-pentanediol diacetate diacetate has been extensively studied in various scientific research fields. It is commonly used as a solvent in the synthesis of organic compounds. 2-Methyl-2,4-pentanediol diacetate diacetate has been used as a solvent for the synthesis of polyurethane coatings, which have excellent mechanical properties and are widely used in the automotive and aerospace industries. 2-Methyl-2,4-pentanediol diacetate diacetate has also been used as a solvent in the synthesis of chiral compounds, which are important in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 2-Methyl-2,4-pentanediol diacetate diacetate is not well understood. However, it is believed to act as a polar aprotic solvent, which can dissolve polar and nonpolar compounds. 2-Methyl-2,4-pentanediol diacetate diacetate can also act as a hydrogen bond acceptor, which can facilitate the formation of hydrogen bonds between solute molecules.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Methyl-2,4-pentanediol diacetate diacetate. However, it is believed to be non-toxic and non-carcinogenic. 2-Methyl-2,4-pentanediol diacetate diacetate has been shown to have low acute toxicity in rats and has not been found to cause any adverse effects in humans.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-2,4-pentanediol diacetate diacetate has several advantages as a solvent for lab experiments. It has a low vapor pressure, which makes it easy to handle and reduces the risk of exposure to toxic fumes. 2-Methyl-2,4-pentanediol diacetate diacetate is also a good solvent for a wide range of organic compounds, which makes it versatile and useful in various scientific research fields. However, 2-Methyl-2,4-pentanediol diacetate diacetate has some limitations. It is not a good solvent for inorganic compounds and is not suitable for use in some types of reactions, such as acid-catalyzed reactions.
Orientations Futures
For the study of 2-Methyl-2,4-pentanediol diacetate diacetate include the synthesis of new chiral compounds, the use of 2-Methyl-2,4-pentanediol diacetate diacetate in the synthesis of new polyurethane coatings and pharmaceutical compounds, and the study of its toxicity and environmental impact.
Méthodes De Synthèse
2-Methyl-2,4-pentanediol diacetate diacetate can be synthesized by the reaction between 2-methyl-2,4-pentanediol and acetic anhydride. The reaction is catalyzed by a strong acid such as sulfuric acid. The resulting product is purified through distillation to obtain the final product.
Propriétés
Numéro CAS |
1637-24-7 |
|---|---|
Nom du produit |
2-Methyl-2,4-pentanediol diacetate |
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
(4-acetyloxy-4-methylpentan-2-yl) acetate |
InChI |
InChI=1S/C10H18O4/c1-7(13-8(2)11)6-10(4,5)14-9(3)12/h7H,6H2,1-5H3 |
Clé InChI |
PTPLKZHLDXVIBT-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(CC(C)(C)OC(=O)C)OC(=O)C |
Autres numéros CAS |
1637-24-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3S,5E,7E,11S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-Hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B162480.png)
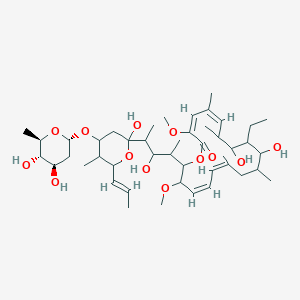
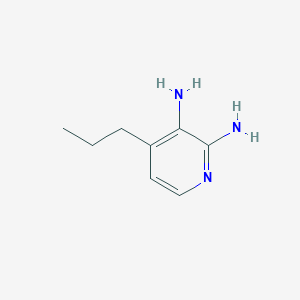
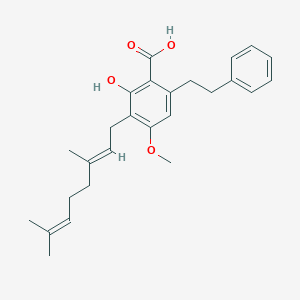
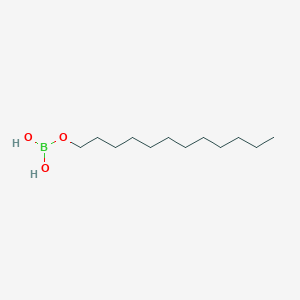
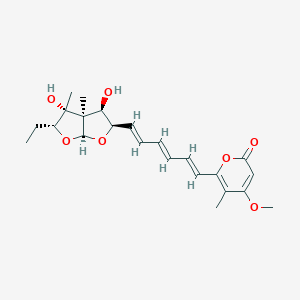
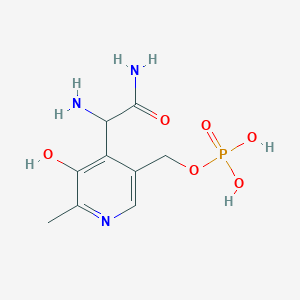
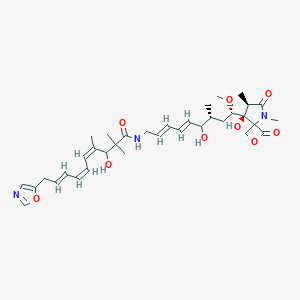
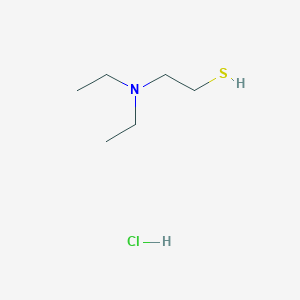
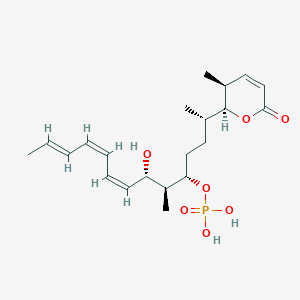
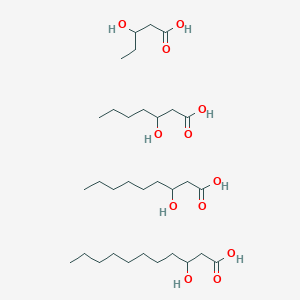
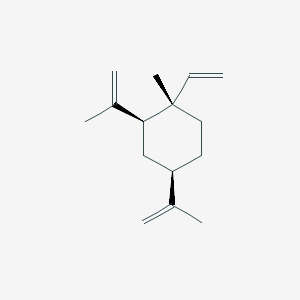
![2-(Methylsulfinyl)thiazolo[5,4-b]pyridine](/img/structure/B162502.png)
